molecular formula C14H15NO3S B15117967 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide

Cat. No.: B15117967
M. Wt: 277.34 g/mol
InChI Key: SYQMKYKRMJSMOR-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene rings. These rings are then linked through a series of condensation reactions. The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds as intermediates. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyl, thiophene, and furan groups allows for multiple points of interaction, enhancing its binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide: Unique due to the combination of furan, thiophene, and cyclopropane rings.

    Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.

    Furan derivatives: Used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.

    Cyclopropane derivatives: Valued for their rigidity and use in the synthesis of complex natural products.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines the properties of furan, thiophene, and cyclopropane rings

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H15NO3S/c16-10(8-15-14(17)9-3-4-9)11-5-6-12(18-11)13-2-1-7-19-13/h1-2,5-7,9-10,16H,3-4,8H2,(H,15,17)

InChI Key

SYQMKYKRMJSMOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O

Origin of Product

United States

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